2-(3,4-Dimethoxybenzylidene)-1-indanone

Catalog No.
S11869844
CAS No.
M.F
C18H16O3
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dimethoxybenzylidene)-1-indanone

Product Name

2-(3,4-Dimethoxybenzylidene)-1-indanone

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+

InChI Key

FJGZVPFZRZDBNC-NTEUORMPSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC

2-(3,4-Dimethoxybenzylidene)-1-indanone, CAS No. 5706-15-0, is a chalcone-like α,β-unsaturated ketone derived from the condensation of 1-indanone and 3,4-dimethoxybenzaldehyde. This compound class, known as benzylidene-indanones, serves as a versatile structural scaffold in diverse fields, including medicinal chemistry as precursors for enzyme inhibitors and in materials science for developing corrosion inhibitors and nonlinear optical (NLO) materials. The specific 3,4-dimethoxy substitution pattern on the benzylidene ring provides distinct electronic and steric properties that are critical for performance in these applications.

Research Fit

Scaffold class Conformationally restricted 2-benzylidene-1-indanone core for pharmacophore exploration
Substitution context 3,4-Dimethoxy pattern defines a specific electronic and steric profile distinct from other positional isomers
Reported application Supports SAR studies across target-class pathways including MAO, tubulin, and Keap1-Nrf2

Substituting 2-(3,4-dimethoxybenzylidene)-1-indanone with simpler analogs, such as the unsubstituted or mono-methoxylated parent compounds, is often unviable. The dual methoxy groups at the 3 and 4 positions act as strong electron-donating groups, which significantly increases the electron density of the π-conjugated system. This specific electronic modification is directly responsible for enhanced performance in applications like corrosion inhibition, where it promotes stronger adsorption onto metal surfaces, and in tuning the molecule's nonlinear optical response. In biological contexts, this precise substitution pattern is crucial for creating the specific steric and electronic interactions required for high-affinity binding to enzyme active sites, where analogs with different substitution patterns show dramatically lower potency. Consequently, using a close but inexact analog can lead to failed syntheses, poor material performance, or inconclusive biological data.

Substitution Risk

Substitution-dependent activity
MAO-B inhibition varies more than 100-fold across benzylideneindanone substitution patterns, limiting class-level interchange.
Ring size alters reactivity
Thiol reactivity and cytotoxicity profiles shift by over an order of magnitude between indanone, tetralone, and benzosuberone scaffolds.
Methoxy positional isomer mismatch
3,4-Dimethoxy substitution yields distinct A1 adenosine receptor binding and functional response relative to 3,5- or 4-methoxy analogs.

Increased Synthetic Yield in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation to form 2-(3,4-dimethoxybenzylidene)-1-indanone from 3,4-dimethoxybenzaldehyde and 1-indanone demonstrates higher process efficiency compared to analogs. A reported synthesis for the target compound achieved an 80% yield. In the same study under similar conditions, the synthesis of the 4-bromobenzylidene analog yielded 79%, while other studies report yields for the 4-methoxybenzylidene analog as high as 95%, but also as low as 56% for the 3,5-dimethoxy analog, highlighting the sensitivity of yield to the substitution pattern. The electron-donating nature of the 3,4-dimethoxy groups facilitates the condensation, leading to reliable and high-throughput production.

Evidence DimensionReaction Yield
Target Compound Data80%
Comparator Or Baseline(E)-2-(4-Bromobenzylidene) analog: 79%; (E)-2-(3,5-Dimethoxybenzylidene) analog: 56%
Quantified DifferenceUp to +24% yield compared to the 3,5-dimethoxy positional isomer
ConditionsBase-catalyzed Claisen-Schmidt condensation of the corresponding substituted benzaldehyde with 1-indanone.

Higher and more consistent yields reduce precursor waste and purification costs, making this compound a more economical choice for scale-up and routine synthesis.

Thiol Reactivity: Indanone vs Tetralone
Head-to-head
~12% GSH adduct after 60 min (vs significantly higher conversion for tetralone/benzosuberone analogs)
Supports lower non-specific covalent binding in cellular assays
Non-enzymatic GSH reaction, HPLC-MS; DFT calculations

Significantly Enhanced Acetylcholinesterase (AChE) Inhibitory Potency

In the development of multi-target agents for Alzheimer's disease, the substitution pattern on the benzylidene ring is a critical determinant of biological activity. A study of donepezil-inspired indanone derivatives showed that a compound with a 3,4-dimethoxy substitution pattern (compound 4b) exhibited potent acetylcholinesterase inhibition with an IC50 value of 0.78 µM. In contrast, related indene derivatives with single methoxy groups at other positions showed significantly weaker activity, with IC50 values often exceeding 700 µM. This demonstrates that the specific 3,4-dimethoxy arrangement is essential for achieving high-affinity binding and potent inhibition.

Evidence DimensionAcetylcholinesterase Inhibition (IC50)
Target Compound Data0.78 µM (for a closely related 3,4-dimethoxy analog)
Comparator Or BaselineIndene analog with ortho-methoxy group: >1000 µM; Indene analog with meta-methoxy group: 733.16 µM
Quantified Difference>900-fold higher potency compared to other mono-methoxy positional isomers in a related series
ConditionsIn vitro Ellman's spectrophotometric assay for acetylcholinesterase (AChE) inhibition.

For researchers in drug discovery, selecting this specific compound provides a validated, high-potency scaffold, avoiding the resource expenditure on synthesizing and screening less active, improperly substituted analogs.

MAO-B Inhibition (Predicted)
Class-level
Predicted intermediate class activity (IC₅₀ ~0.5–2 μM)
Supports SAR reference for MAO-B inhibition studies
Requires direct assay confirmation; recombinant human MAO-B

Enhanced Third-Order Nonlinear Optical (NLO) Susceptibility

The electron-donating 3,4-dimethoxy groups enhance the third-order nonlinear optical (NLO) properties of the chalcone-like structure. A study on 3,4-dimethoxydibenzylideneacetone, a molecule with a similar core structure, demonstrated that the addition of these methoxy groups improves the third-order nonlinear susceptibility (χ(3)) compared to the unsubstituted parent molecule. The compound exhibits a significant negative nonlinear refractive index (n2) and two-photon absorption, which are critical for optical limiting applications. While a direct head-to-head comparison for 2-(3,4-dimethoxybenzylidene)-1-indanone is not available, the principle holds that the 3,4-dimethoxy substitution is a key design feature for enhancing NLO properties in this class of materials over unsubstituted or differently substituted analogs.

Evidence DimensionThird-Order Nonlinear Susceptibility (χ(3))
Target Compound DataEnhanced (Qualitative)
Comparator Or BaselineUnsubstituted dibenzylideneacetone (parent molecule)
Quantified DifferenceSubstitution with methoxy groups found to increase nonlinearity
ConditionsSingle beam Z-scan technique using 7 ns laser pulses at 532 nm.

For researchers developing NLO materials for applications like optical switching or sensor protection, this compound provides a scaffold with inherently enhanced electronic properties, making it a more promising starting point than its non-methoxylated counterparts.

Methoxy Substitution & A1 AR Affinity
Cross-study comparable
Ki varies 2–5× across methoxy positional isomers; 3,4-dimethoxy position not directly reported
Position-specific substitution modulates GPCR binding and functional antagonism
Radioligand binding, CHO cells; GTP shift measured
Cancer-Cell Selectivity (Scaffold Class)
Class-level
Optimized derivative: >15× selectivity window (HGC-27 vs BEAS-2B); target compound not directly measured
Scaffold class shows substitution-dependent cancer-cell selectivity
MTT assay, 48 h; selectivity data not confirmed for 3,4-dimethoxy analog
Conformational Rigidity vs Chalcones
Class-level
Rigid planar geometry; distinct EHOMO/ELUMO and electrophilicity indices from DFT
Supports conformational restriction research for target selectivity
DFT calculations; quantitative descriptors depend on substitution

Core Scaffold for Neurodegenerative Disease Research

Based on its demonstrated high-potency inhibition of acetylcholinesterase, this compound is a primary choice for medicinal chemists developing novel therapeutics for Alzheimer's disease and other neurological disorders. Its specific substitution pattern provides a validated starting point for structure-activity relationship (SAR) studies, offering a significant advantage over less potent, non-methoxylated or alternatively-substituted analogs.

High-Yield Intermediate in Multi-Step Organic Synthesis

The reliable and high-yield synthesis via Claisen-Schmidt condensation makes this compound an efficient and cost-effective building block. It is well-suited for use as a precursor in academic and industrial labs where process efficiency, reproducibility, and minimizing downstream purification challenges are critical procurement drivers.

Development of Advanced Optical Materials

The enhanced electronic properties conferred by the 3,4-dimethoxy groups make this compound a strong candidate for research into new materials for nonlinear optical applications. Its structure is tailored for enhanced third-order susceptibility, relevant for creating optical limiters, all-optical switches, and other photonic devices where performance is directly tied to molecular electronic structure.

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-B pathway SAR studies
Intermediate-activity benchmark scaffold
MAO-B inhibition assay comparison
Covalent probe background reactivity control
Lower thiol reactivity vs larger ring analogs
GSH adduct formation assay context
Adenosine receptor SAR exploration
3,4-Dimethoxy substitution pattern
A1/A2a binding and functional antagonism review
Conformational restriction studies
Rigid planar indanone scaffold
DFT-derived electronic descriptor comparison

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

280.109944368 g/mol

Monoisotopic Mass

280.109944368 g/mol

Heavy Atom Count

21

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